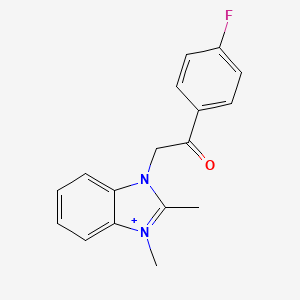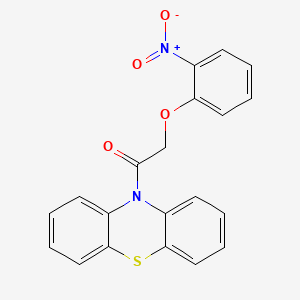
2-(2,3-Dimethylbenzimidazol-1-ium-1-yl)-1-(4-fluorophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound that belongs to the class of benzodiazoles. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic potential. This particular compound features a fluorophenyl group, which can significantly influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps, including the formation of the benzodiazole ring and the introduction of the fluorophenyl group. Common synthetic routes may involve:
Formation of the Benzodiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of fluorinated reagents and may require specific catalysts to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
科学的研究の応用
3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are explored for developing new drugs.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism of action of 3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
2-(2-(4-FLUOROPHENYL)-2-OXO-1-PHENYLETHYL)-4-METHYL-3-OXO-N-PHENYLPENTANAMIDE: This compound shares the fluorophenyl group but differs in its overall structure and functional groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Another compound with a fluorophenyl group, used in different biological applications.
Uniqueness
3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1,2-DIMETHYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various fields of research.
特性
分子式 |
C17H16FN2O+ |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
2-(2,3-dimethylbenzimidazol-3-ium-1-yl)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C17H16FN2O/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13/h3-10H,11H2,1-2H3/q+1 |
InChIキー |
CWEJGKOLZXRRNP-UHFFFAOYSA-N |
正規SMILES |
CC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-hydroxy-6-phenylpyrimidin-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11660662.png)
![2-({1-[(4-Chlorophenyl)methyl]-1H-1,3-benzodiazol-2-YL}sulfanyl)-N'-[(1Z)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11660665.png)

![4-{2,5-dimethyl-3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B11660684.png)



![(5Z)-5-[(4-Methoxyphenyl)methylidene]-2-(4-{3-[(5E)-4-oxo-2-sulfanylidene-5-[(thiophen-2-YL)methylidene]-1,3-thiazolidin-3-YL]propanoyl}piperazin-1-YL)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B11660704.png)
![N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11660705.png)

![1-(2-{(2E)-2-[4-(acetyloxy)-3,5-dimethoxybenzylidene]hydrazinyl}-2-oxoethyl)pyridinium](/img/structure/B11660712.png)
![Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-5-(2-methoxyphenyl)-7-methyl-3-oxo-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11660715.png)

![Propan-2-yl 4-(4-bromophenyl)-2-({[4-(2-methylpropoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B11660732.png)
